(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate
Overview
Description
(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Anti-Cancer Activity : Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a related compound, has been synthesized and shown to have configuration-controlled fluorescence characteristics and selective anti-cancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Applications in Kinase Inhibitors : A study developed a one-pot, three-component Wittig–SNAr approach to ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogs, which are intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).
Cytotoxicity Testing for Medical Applications : Ethyl 2-cyanoacrylate has been evaluated for its cytotoxicity using a direct contact assay on human oral osteoblast cells, suggesting its biocompatibility and potential use in bone graft fixation (de Melo et al., 2013).
Synthesis and Bioactivity in Medicinal Chemistry : A series of 2-cyanoacrylates containing a trifluoromethylphenyl moiety, synthesized from ethyl 2-cyanoacrylate, were found to possess high antitumor activities against PC3 and A431 cells (Song et al., 2005).
Histopathological Effects in Surgical Applications : The histopathological effects of ethyl 2-cyanoacrylate glue, when used as a tissue adhesive in cardiovascular and thoracic surgery, have been investigated, showing no significant histopathological difference compared to conventional sutured tissues (Kaplan et al., 2004).
Chemical Transformations and Polymerization : A study on the reaction of ethyl cyanoacrylate (ECA) with phosphines and amines revealed significant differences in reactivity and the formation of different compounds, including aminocyanopropionate esters and polymers (Klemarczyk, 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, thereby altering cellular processes .
Biochemical Pathways
Related compounds have been found to influence pathways such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been found to exhibit certain pharmacokinetic properties, including absorption and metabolism .
Result of Action
Similar compounds have been found to exhibit anticancer and antiproliferative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. For instance, certain flame retardants, such as polybrominated diphenyl ethers, are extremely persistent in the environment, causing serious environmental risks .
Properties
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)-2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGTUYOCBQBORS-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418815 | |
Record name | NSC637299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18861-58-0 | |
Record name | NSC637299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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